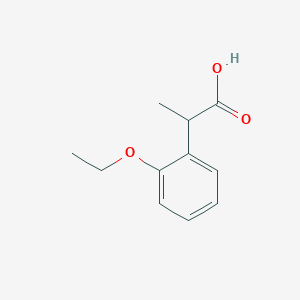

2-(2-Ethoxyphenyl)propanoic acid

Description

2-(2-Ethoxyphenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with an ethoxy (-OCH₂CH₃) group at the ortho (2-) position and a propanoic acid (-CH₂CH₂COOH) side chain. Propanoic acid derivatives are widely studied for pharmaceutical applications, including anti-inflammatory and anti-asthmatic properties, as seen in related compounds from Ephedra intermedia .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-ethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

InChI Key |

GLDCXBNBWBSNON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)propanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. One common method involves the use of Grignard reagents, where 2-ethoxybenzaldehyde reacts with a Grignard reagent to form the intermediate alcohol, which is subsequently oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of 2-(2-Ethoxyphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(2-Ethoxyphenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

- 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4): Structure: Methoxy (-OCH₃) at the 2-position of the phenyl ring; propanoic acid at the 3-position. Properties: Melting point: 85–89°C; higher polarity than ethoxy analogs due to the shorter alkyl chain . Applications: Used in research for synthesizing bioactive molecules.

- 2-(2-Ethoxyphenyl)propanoic Acid: Hypothesized Properties: Lower melting point and higher lipophilicity than methoxy analogs due to the ethoxy group’s larger size. This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups

- Properties: The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~3.78 predicted for analogs) . Applications: Potential use in synthetic intermediates for pharmaceuticals or agrochemicals .

- 2-(2-Ethoxyphenyl)propanoic Acid: The ethoxy group is electron-donating via resonance, which may decrease acidity compared to nitro-substituted analogs.

Heterocyclic Analogs: Phenyl vs. Thiophene

- 2-(Thiophen-2-yl)propanoic Acid (CAS 54955-39-4): Structure: Thiophene ring replaces the phenyl group. Properties: Sulfur atom enhances π-electron delocalization, altering reactivity. Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Applications: Research and development in organic synthesis .

Steric and Functional Modifications

- 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (CAS 468064-83-7): Structure: Methyl branching on the propanoic acid chain; methoxy at the 2-position. Properties: Steric hindrance from the methyl group may slow metabolic degradation. No GHS hazard classification reported .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Biological Activity

2-(2-Ethoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered interest for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- Structure : The compound features an ethoxy group attached to a phenyl ring, contributing to its lipophilicity and potential biological interactions.

1. Anti-inflammatory Properties

Research indicates that 2-(2-Ethoxyphenyl)propanoic acid may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

2. Antimicrobial Activity

The compound has been studied for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Preliminary data suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

3. Neuroprotective Effects

There is emerging evidence that 2-(2-Ethoxyphenyl)propanoic acid may influence neurotransmitter systems, potentially providing neuroprotective benefits. Its structural similarity to amino acids allows it to interact with biological receptors involved in cognitive and mood regulation.

The biological activity of 2-(2-Ethoxyphenyl)propanoic acid is largely attributed to its ability to bind to specific enzymes and receptors, modulating their activity:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting various biological processes related to inflammation and microbial growth .

- Receptor Interaction : Its interaction with neurotransmitter receptors suggests a role in modulating neurological functions, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 2-(2-Ethoxyphenyl)propanoic acid:

-

Anti-inflammatory Activity :

- A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential utility in inflammatory diseases.

- Table 1 summarizes the cytokine levels before and after treatment with varying concentrations of the compound.

Concentration (µM) Cytokine Level (pg/mL) 0 (Control) 150 10 120 50 80 -

Antimicrobial Efficacy :

- In vitro tests showed that 2-(2-Ethoxyphenyl)propanoic acid exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 16 µg/mL respectively.

- Table 2 provides a comparison of MIC values against standard antibiotics.

Compound MIC (µg/mL) 2-(2-Ethoxyphenyl)propanoic acid 16 Penicillin 5 Doxycycline 8 -

Neuroprotective Studies :

- Animal models treated with the compound showed improved cognitive function in memory tasks compared to controls, indicating potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.